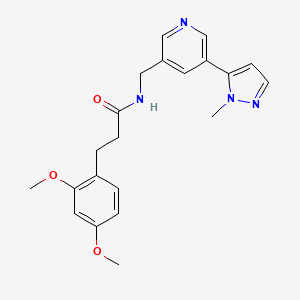![molecular formula C12H5NO5 B2471345 4-Nitrobenzo[de]isochromene-1,3-dione CAS No. 34087-02-0](/img/structure/B2471345.png)
4-Nitrobenzo[de]isochromene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzo[de]isochromene-1,3-dione is a chemical compound with the molecular formula C12H5NO5 . It has a molecular weight of 243.17 .
Molecular Structure Analysis
The molecular structure of 4-Nitrobenzo[de]isochromene-1,3-dione consists of 12 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . Unfortunately, the specific linear structure formula and InChI Key are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrobenzo[de]isochromene-1,3-dione are not fully detailed in the available resources. It is known that it should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
- Isoindoline-1,3-dione heterocycles, which are similar to isochromene compounds, have gained significant attention for their potential use in pharmaceutical synthesis .
- The synthesis process of these heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
- These compounds have been used in various organic synthesis processes .
- Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
Pharmaceutical Synthesis
Herbicides
Colorants and Dyes
Polymer Additives
Organic Synthesis
Photochromic Materials
- Indane-1,3-dione, a structure similar to isochromene, has been used in numerous applications ranging from biosensing, bioactivity, bioimaging .
- Indane-1,3-dione is widely used for the design of dyes for solar cells applications, photoinitiators of polymerization .
Biosensing and Bioimaging
Electronics
Photopolymerization
Non-linear Optical (NLO) Applications
- Indane-1,3-dione, a structure similar to isochromene, has been used in numerous applications ranging from biosensing, bioactivity, bioimaging .
- Indane-1,3-dione is widely used for the design of dyes for solar cells applications, photoinitiators of polymerization .
Biosensing and Bioimaging
Electronics
Photopolymerization
Non-linear Optical (NLO) Applications
Safety And Hazards
4-Nitrobenzo[de]isochromene-1,3-dione is classified as a warning signal word . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
6-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-4-5-8(13(16)17)10(9(6)7)12(15)18-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYSDTXUBZEOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzo[de]isochromene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-(trifluoromethylthio)phenyl)amino)formamide](/img/structure/B2471262.png)
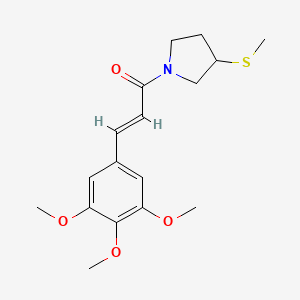
![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)
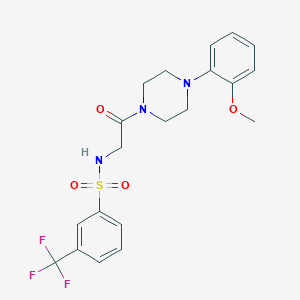
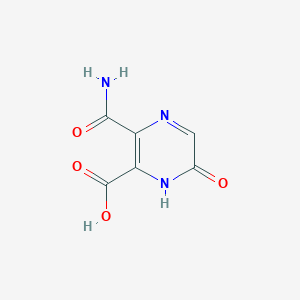
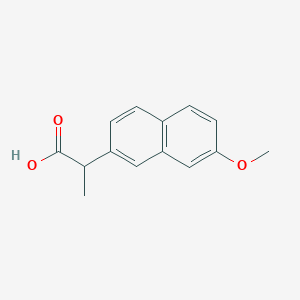
![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)
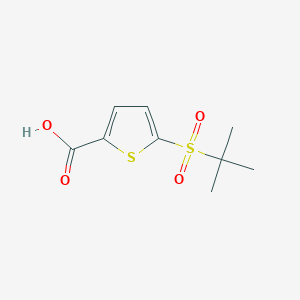
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2471277.png)
![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)
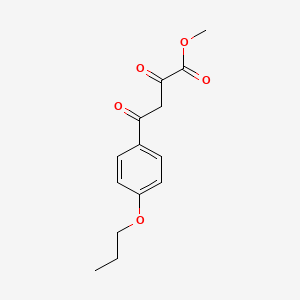
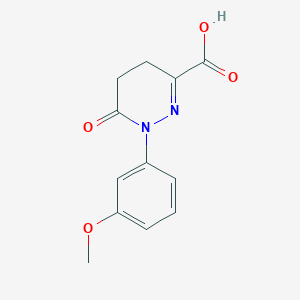
![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)
